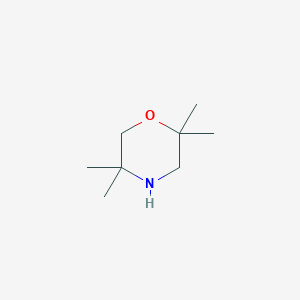

2,2,5,5-Tetramethylmorpholine

Description

BenchChem offers high-quality 2,2,5,5-Tetramethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,5-Tetramethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOKGIUEKHLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2,5,5-Tetramethylmorpholine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylmorpholine is a heterocyclic organic compound featuring a morpholine core scaffold symmetrically substituted with four methyl groups. This substitution imparts significant steric hindrance around the nitrogen atom, defining its unique chemical behavior as a non-nucleophilic base and a specialized building block in organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, characteristic reactivity, and potential applications, with a particular focus on its utility in medicinal chemistry and drug development.

Introduction: The Morpholine Scaffold and the Impact of Steric Hindrance

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its favorable properties, such as high polarity, water solubility, and metabolic stability, make it a desirable moiety for optimizing the pharmacokinetic profiles of drug candidates.[2]

2,2,5,5-Tetramethylmorpholine (CAS No. 19412-12-5) represents a structurally distinct variant of this scaffold. The presence of gem-dimethyl groups at both the C-2 and C-5 positions flanking the nitrogen and oxygen atoms introduces significant steric bulk. This structural feature is not merely an addition of mass; it fundamentally alters the molecule's reactivity, transforming it from a typical secondary amine into a potent, sterically hindered non-nucleophilic base. Understanding this distinction is critical to leveraging its full potential in complex molecular design and synthesis.

Molecular Structure and Physicochemical Properties

The core of 2,2,5,5-tetramethylmorpholine is a six-membered heterocyclic ring that adopts a stable chair conformation. The four methyl groups occupy axial and equatorial positions, further locking the conformation and shielding the amine proton and the lone pair of electrons on the nitrogen atom.

Diagram: Molecular Structure of 2,2,5,5-Tetramethylmorpholine

Caption: Chair conformation of 2,2,5,5-Tetramethylmorpholine.

Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19412-12-5 | [3][4] |

| Molecular Formula | C₈H₁₇NO | [3] |

| Molecular Weight | 143.23 g/mol | [3][4] |

| Boiling Point | 169 °C at 760 mmHg; 47-49 °C at 9 Torr | [4][5] |

| Density | 0.840 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Flash Point | 63.5 °C | [5] |

| pKa | 9.22 ± 0.60 (Predicted) | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2,2,5,5-tetramethylmorpholine can be achieved via the acid-catalyzed cyclization and dehydration of an appropriate amino diol precursor. This method is a robust and common strategy for forming heterocyclic rings.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Exemplary Protocol: Synthesis from 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol

This protocol is based on established chemical principles for the formation of morpholine rings.[4]

Materials:

-

2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution, 5M

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the precursor, 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol.

-

Acid Catalysis: Slowly and with caution (exothermic reaction), add a catalytic amount of concentrated sulfuric acid to the flask while stirring.

-

Cyclization: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The mechanism involves protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group's oxygen, and subsequent dehydration steps to form the stable morpholine ring.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding 5M NaOH solution until the pH is basic (~10-12).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 2,2,5,5-tetramethylmorpholine.

Chemical Reactivity and Applications

The defining characteristic of 2,2,5,5-tetramethylmorpholine is its behavior as a sterically hindered non-nucleophilic base .

-

Basicity: The nitrogen atom is basic and readily accepts a proton (pKa of conjugate acid is ~9.2).

-

Non-Nucleophilic Nature: The four methyl groups create a crowded environment around the nitrogen, effectively blocking it from participating in nucleophilic substitution (Sₙ2) reactions or additions to carbonyl groups. This property is highly valuable in organic synthesis.

Causality of Reactivity: While a typical secondary amine like morpholine can act as both a base and a nucleophile, the steric shielding in the tetramethyl derivative prevents the nitrogen's lone pair from forming new carbon-nitrogen bonds. However, a small proton can still access the lone pair, allowing it to function effectively as a base.

Key Applications:

-

Proton Scavenger in Elimination Reactions: It is an excellent choice of base for promoting elimination (E2) reactions where competing substitution (Sₙ2) reactions are undesirable. It can deprotonate a substrate to initiate the formation of an alkene without the risk of the base itself adding to the molecule.

-

Specialized Building Block in Drug Discovery: The incorporation of the 2,2,5,5-tetramethylmorpholine moiety into a drug candidate can serve multiple purposes:

-

Metabolic Blocking: The methyl groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

-

Modulation of Physicochemical Properties: It can be used to fine-tune lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Conformational Rigidity: The rigid chair structure can help lock a portion of a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.[2]

-

Predicted Spectroscopic Data

No publicly available spectra for this specific compound were found. The following are predictions based on the known spectra of morpholine and the principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, a simplified spectrum is expected.

-

~1.2 ppm (singlet, 12H): Four equivalent methyl groups (C(CH₃)₂).

-

~2.7 ppm (singlet, 4H): Two equivalent methylene groups adjacent to the oxygen and nitrogen (-CH₂-O- and -CH₂-N-). In unsubstituted morpholine, these protons are distinct and show complex splitting due to the rigid chair conformation.[6] The presence of the gem-dimethyl groups may simplify this region into a singlet or a less complex multiplet.

-

~1.5-2.0 ppm (broad singlet, 1H): The N-H proton, which may be broadened due to exchange.

-

-

¹³C NMR: Four distinct carbon signals are predicted.

-

~70 ppm: Carbons adjacent to the oxygen (C-O).

-

~50 ppm: Carbons adjacent to the nitrogen (C-N).

-

Quaternary Carbons: Signal for the C(CH₃)₂ carbons.

-

Methyl Carbons: Signal for the -CH₃ carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.[7]

-

3300-3400 cm⁻¹ (broad): N-H stretching vibration.

-

2850-3000 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

-

~1120 cm⁻¹ (strong): C-O-C asymmetric stretching, characteristic of the ether linkage.

-

~1300 cm⁻¹: C-N stretching vibration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2,5,5-tetramethylmorpholine is not widely available, its properties can be inferred from the parent compound, morpholine. Morpholine is classified as a flammable, toxic, and corrosive substance.[8][9]

Key Hazards:

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[10]

-

Toxicity & Corrosivity: Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[8][11]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

2,2,5,5-Tetramethylmorpholine is a specialized heterocyclic compound whose chemical properties are dominated by the steric hindrance imparted by its four methyl groups. This structure renders it a highly effective non-nucleophilic base, creating opportunities for its use in selective organic transformations. For medicinal chemists and drug development professionals, it represents a unique and valuable building block for constructing novel molecular architectures with potentially enhanced metabolic stability and tailored physicochemical properties. A thorough understanding of its synthesis, reactivity, and safety is essential for its effective application in research and development.

References

- CDN Isotopes.

- Sigma-Aldrich.

- Chemovita.

- Central Drug House (P) Ltd.

- Guidechem. 3,3,5,5-Tetramethyl-morpholine 19412-12-5 wiki.

- Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

- Redox.

- D'Andrea, P. et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Alfa Chemistry. CAS 19412-12-5 3,3,5,5-Tetramethyl-morpholine.

- SpectraBase. 2,5,5-Trimethyl-morpholine - Optional[1H NMR] - Spectrum.

- Mapelli, C. et al. Atmospheric breakdown chemistry of the new “green” solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals. Atmospheric Chemistry and Physics. (2022).

- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

- European Journal of Medicinal Chemistry. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019).

- Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016).

- ResearchGate. Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. (1999).

- PubChem. Morpholine-2,2,3,3,5,5,6,6-d8.

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020).

- ChemicalBook. 3,3,5,5-Tetramethyl-morpholine | 19412-12-5.

- Fluorochem. 2,2,5,5-Tetramethylmorpholine hydrochloride.

- CymitQuimica. 2,2,5,5-Tetramethylmorpholine hydrochloride.

- PubChem. 2,2,5,5-Tetramethylcyclohexanone.

- PubChem. 2,2,5,5-Tetramethylheptane.

- Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists.

- National Institute of Standards and Technology. Morpholine - NIST WebBook.

- Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).

- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b)

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,3,5,5-Tetramethyl-morpholine | 19412-12-5 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Morpholine [webbook.nist.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. redox.com [redox.com]

- 11. cdnisotopes.com [cdnisotopes.com]

2,2,5,5-Tetramethylmorpholine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethylmorpholine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for 2,2,5,5-tetramethylmorpholine, a sterically hindered symmetrical morpholine derivative. Recognizing the importance of the morpholine scaffold in medicinal chemistry and materials science, this document elaborates on a strategic two-step approach commencing from readily available precursors. The proposed pathway involves the initial synthesis of a key intermediate, bis(2-hydroxy-2-methylpropyl)amine, via the nucleophilic ring-opening of isobutylene oxide, followed by an acid-catalyzed intramolecular cyclodehydration to yield the target heterocycle. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process considerations to ensure reproducible and efficient synthesis.

Introduction: Strategic Importance of Substituted Morpholines

The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique combination of properties—a secondary amine for functionalization, an ether linkage for hydrogen bonding, and favorable pharmacokinetic characteristics—makes it a valuable building block for drug design.[3]

The Significance of Steric Hindrance: The Role of Tetramethyl Substitution

The introduction of bulky alkyl groups, such as in 2,2,5,5-tetramethylmorpholine, creates significant steric hindrance around the nitrogen and oxygen atoms. This structural feature is not merely an augmentation but a strategic design element. Sterically hindered amines are widely recognized for their utility as non-nucleophilic bases, catalysts, and as foundational components of Hindered Amine Light Stabilizers (HALS) that protect polymers from degradation.[4][5] The gem-dimethyl groups can lock the ring into a stable chair conformation, influencing molecular recognition and binding affinity to biological targets. Furthermore, this hindrance can enhance metabolic stability by shielding the heteroatoms from enzymatic degradation, a critical aspect of drug development.

Profile of 2,2,5,5-Tetramethylmorpholine: A Symmetrical Hindered Amine

2,2,5,5-Tetramethylmorpholine is a saturated six-membered heterocycle featuring a 1,4-oxazinane core, with gem-dimethyl groups located at the C2 and C5 positions. This symmetrical substitution pattern imparts unique physical and chemical properties, including altered basicity and nucleophilicity compared to its non-substituted parent. The synthesis of such sterically congested molecules presents distinct challenges, often requiring tailored strategies to overcome the steric barriers inherent in their formation.[6]

Retrosynthetic Analysis and Core Strategy

A logical synthesis design begins with a retrosynthetic analysis to identify practical bond disconnections and commercially viable starting materials. The most robust strategy for constructing the 2,2,5,5-tetramethylmorpholine ring involves an intramolecular cyclization.

Key Disconnection: The Intramolecular Etherification Pathway

The most strategic disconnection is at the C-O-C ether linkage. This retrosynthetic step reveals a key precursor: bis(2-hydroxy-2-methylpropyl)amine . This symmetrical diol-amine contains all the necessary atoms and the correct substitution pattern, poised for a ring-closing dehydration reaction.

This precursor can, in turn, be disconnected at the C-N bonds, leading back to two equivalents of isobutylene oxide (2,2-dimethyloxirane) and one equivalent of ammonia. This pathway is highly convergent and relies on fundamental, well-documented chemical transformations.

A Robust Two-Step Synthesis Pathway

The proposed synthesis is a logical and efficient sequence designed to overcome the challenges associated with steric hindrance.

Step 1: Synthesis of Bis(2-hydroxy-2-methylpropyl)amine

The first step involves the reaction of a primary amine (ammonia) with an epoxide. This reaction is a cornerstone of organic synthesis for producing β-amino alcohols.

3.1.1 Causality and Mechanistic Insight

Ammonia acts as the nucleophile, attacking one of the electrophilic carbons of the isobutylene oxide ring. Due to the symmetrical nature of the epoxide and the use of a neutral (or slightly basic) nucleophile, the reaction proceeds via an SN2 mechanism. The attack occurs at the least sterically hindered carbon, leading to the formation of 2-amino-2-methylpropan-1-ol. This primary amine is more nucleophilic than ammonia itself and rapidly reacts with a second equivalent of isobutylene oxide to form the desired secondary amine diol, bis(2-hydroxy-2-methylpropyl)amine. The reaction is typically performed in a protic solvent like water or methanol, which facilitates the protonation of the alkoxide intermediate.

3.1.2 Detailed Experimental Protocol

-

Reactor Setup: To a high-pressure stainless-steel reactor, charge a 25-30% aqueous solution of ammonia (4 equivalents). Seal the reactor.

-

Reagent Addition: Cool the reactor to 10-15 °C. Slowly introduce isobutylene oxide (1 equivalent) into the reactor subsurface over 2-3 hours, maintaining the internal temperature below 30 °C to control the exotherm.

-

Reaction: After the addition is complete, slowly heat the reactor to 60-70 °C. Maintain this temperature for 8-12 hours, monitoring the internal pressure. The reaction is considered complete when the pressure stabilizes.

-

Workup and Isolation: Cool the reactor to room temperature and vent any excess ammonia pressure safely. Transfer the aqueous solution to a round-bottom flask. Remove water and excess ammonia under reduced pressure. The resulting crude oil, primarily bis(2-hydroxy-2-methylpropyl)amine, can be purified by vacuum distillation.

Step 2: Acid-Catalyzed Cyclodehydration

This step constructs the morpholine ring through an intramolecular etherification, a variation of the Williamson ether synthesis.

3.2.1 Causality and Mechanistic Insight

A strong protic acid, such as concentrated sulfuric acid, is the catalyst of choice. The mechanism proceeds via protonation of one of the tertiary hydroxyl groups, converting it into a good leaving group (water). The second hydroxyl group, which remains unprotonated, then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 fashion to close the six-membered ring. The steric hindrance from the gem-dimethyl groups disfavors intermolecular reactions, making the intramolecular pathway highly efficient. A similar strategy is documented in the synthesis of the analogous 2,2,6,6-tetramethylmorpholine.[7]

3.2.2 Detailed Experimental Protocol

-

Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and a distillation setup to a flask containing purified bis(2-hydroxy-2-methylpropyl)amine (1 equivalent).

-

Catalyst Addition: Cool the vessel to 0-5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%, 1.5-2.0 equivalents) dropwise, ensuring the temperature does not exceed 20 °C.

-

Cyclization Reaction: After the addition is complete, slowly heat the mixture to 80-90 °C. Water will begin to form and can be monitored. The reaction is typically complete within 3-5 hours.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the acidic mixture onto crushed ice. Basify the cold aqueous solution by the slow addition of 50% aqueous sodium hydroxide until the pH is >12, keeping the temperature below 25 °C.

-

Extraction and Purification: Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,2,5,5-tetramethylmorpholine.

Product Characterization and Data Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Singlet (s, ~1.1-1.3 ppm, 12H, 4 x CH₃); Singlet (s, ~2.5-2.7 ppm, 4H, 2 x CH₂ adjacent to N/O); Broad singlet (s, variable, 1H, NH) |

| ¹³C NMR | Signal (~70-75 ppm, C-O); Signal (~55-60 ppm, C-N); Signal (~50-55 ppm, quaternary C); Signal (~25-30 ppm, CH₃) |

| Mass Spec (EI) | M+ peak corresponding to the molecular weight of C₈H₁₇NO (143.23 g/mol ) |

| FT-IR (neat) | Broad peak ~3300 cm⁻¹ (N-H stretch); Strong peak ~1100 cm⁻¹ (C-O-C stretch); Peaks ~2850-2950 cm⁻¹ (C-H stretch) |

Process Optimization and Critical Considerations

-

Control of Exotherms: The ring-opening of epoxides is highly exothermic. A slow, controlled addition of the epoxide and efficient cooling are critical to prevent runaway reactions and ensure the selective formation of the secondary amine over tertiary amine byproducts.

-

Catalyst Loading in Dehydration: The amount of sulfuric acid is crucial. Insufficient acid leads to incomplete conversion, while excessive acid can promote charring and side reactions like elimination to form alkenes.

-

Purification Strategy: Vacuum distillation is the preferred method for purifying both the intermediate and the final product, as their boiling points are relatively high, and they are susceptible to degradation at atmospheric pressure.

Conclusion

The synthesis of 2,2,5,5-tetramethylmorpholine can be achieved efficiently and reliably through a two-step pathway built on fundamental organic chemistry principles. By reacting isobutylene oxide with ammonia to form a key diol-amine intermediate, followed by an acid-catalyzed cyclodehydration, this sterically hindered heterocycle can be produced from common starting materials. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery, catalysis, and materials science.

References

-

Zhang, W., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 14177-14188. Available at: [Link]

-

Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. Available at: [Link]

- CN102827148A - Hindered amine compound and preparation method thereof. Google Patents.

-

Tanimoto, S., Toshimitsu, A., & Inoue, Y. (1991). Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramethyl-4-piperidinone. Bulletin of the Institute for Chemical Research, Kyoto University, 69(3), 234-248. Available at: [Link]

- EP0062322A1 - Improved process for synthesis of hindered amine stabilizers for polymeric materials. Google Patents.

- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Google Patents.

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-822. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-314. Available at: [Link]

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. jchemrev.com [jchemrev.com]

- 4. CN102827148A - Hindered amine compound and preparation method thereof - Google Patents [patents.google.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine - Google Patents [patents.google.com]

Physicochemical properties of 2,2,5,5-Tetramethylmorpholine

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2][3][4][5] Its unique combination of a basic amine and a polar ether functionality, held within a stable chair-like conformation, allows it to enhance aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for building complex molecular architectures.[1][2] 2,2,5,5-Tetramethylmorpholine, a symmetrically substituted derivative, presents a unique case study. The four methyl groups introduce significant steric bulk and increase lipophilicity, which can profoundly influence its physical properties, biological activity, and metabolic stability.

This guide provides a comprehensive analysis of the core physicochemical properties of 2,2,5,5-Tetramethylmorpholine, offering both established data for related compounds and the requisite experimental frameworks for empirical determination. It is designed to equip researchers with the foundational knowledge and practical methodologies necessary for utilizing this compound in drug discovery and development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

Caption: 2D representation of the 2,2,5,5-Tetramethylmorpholine structure.

| Identifier | Value |

| IUPAC Name | 2,2,5,5-Tetramethylmorpholine |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Canonical SMILES | CC1(CNC(O1)(C)C)C |

| InChI Key | YCSHCQUVDDBCFR-UHFFFAOYSA-N[6] |

| CAS Number | 19412-12-5 (for 3,3,5,5-isomer) |

Note: The CAS number provided is for the closely related isomer 3,3,5,5-Tetramethylmorpholine, as a specific CAS for the 2,2,5,5-isomer is not prominently available in the searched databases. Researchers should verify the specific isomer when procuring materials.

Core Physicochemical Properties

Quantitative data for 2,2,5,5-Tetramethylmorpholine is not extensively published. The following table includes experimental data for the closely related 3,3,5,5-tetramethylmorpholine isomer and predicted values to serve as a baseline for experimental design.

| Property | Value / Predicted Range | Remarks & Importance in Drug Development |

| Boiling Point | 47-49 °C @ 9 Torr (for 3,3,5,5-isomer)[7] | Influences purification methods (distillation) and volatility. Lower boiling points can be challenging for high-temperature reactions. |

| Melting Point | Solid (Predicted)[7] | Defines the physical state at ambient temperature. Crucial for formulation, handling, and solubility studies. |

| Density | ~0.840 g/cm³ (Predicted for 3,3,5,5-isomer)[7] | Important for formulation, reaction stoichiometry, and solvent selection. |

| pKa | ~9.22 (Predicted for 3,3,5,5-isomer)[7] | Governs the ionization state at physiological pH. The basicity of the nitrogen is critical for receptor interaction (as a hydrogen bond acceptor) and aqueous solubility of the protonated form. |

| LogP | ~1.5 - 2.5 (Predicted) | A key indicator of lipophilicity. The four methyl groups significantly increase the LogP compared to unsubstituted morpholine (-0.86)[8]. This impacts membrane permeability, protein binding, and potential for CNS penetration. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Solubility is critical for bioavailability and formulation. The increased hydrocarbon character suggests lower aqueous solubility than morpholine. |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework. The parent morpholine ring exhibits a complex AA'XX' pattern due to the fixed chair conformation.[9][10] The tetramethyl substitution simplifies this spectrum significantly.

-

¹H NMR:

-

Methyl Protons: Two sharp singlets are expected, each integrating to 6H, corresponding to the gem-dimethyl groups at the C2 and C5 positions. Their chemical shift would likely be in the 1.0-1.5 ppm range.

-

Ring Protons: The protons on C3 and C6 would appear as a singlet or a narrow multiplet, integrating to 4H, likely in the 2.5-3.5 ppm range.

-

N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, whose position is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Methyl Carbons: Two distinct signals in the aliphatic region (~20-30 ppm).

-

Quaternary Carbons (C2, C5): Two signals expected around 50-70 ppm.

-

Ring Methylene Carbons (C3, C6): One signal expected around 60-75 ppm, influenced by the adjacent oxygen and nitrogen atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Strong, sharp peaks in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

-

C-O Stretch: A strong, characteristic peak in the 1050-1150 cm⁻¹ range, indicative of the ether linkage.

-

N-H Bend: A moderate peak around 1550-1650 cm⁻¹.

Electron Impact Mass Spectrometry (EI-MS)

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.[11]

-

Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.

-

Key Fragmentation: Alpha-cleavage adjacent to the nitrogen and oxygen atoms is expected. Common fragments would include the loss of a methyl group (M-15, m/z = 128) and cleavage of the ring to produce stable carbocations.

Experimental Determination of Physicochemical Properties

Accurate, empirical data is the gold standard. The following section details standardized protocols for determining the core properties of 2,2,5,5-Tetramethylmorpholine.

Caption: General workflow for the empirical determination of physicochemical properties.

Protocol 1: Boiling Point Determination via Distillation

-

Causality: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is a direct measure of volatility.

-

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Place a calibrated thermometer in the distillation head with the bulb just below the side arm.

-

Sample Addition: Add 5-10 mL of purified 2,2,5,5-Tetramethylmorpholine and a few boiling chips to the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady distillation rate is achieved and vapor is continuously condensing into the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to standard pressure.

-

-

Trustworthiness: The use of a calibrated thermometer and recording the barometric pressure ensures accuracy and reproducibility. The observation of a stable temperature plateau validates that the measurement corresponds to the boiling point of the pure substance.

Protocol 2: Density Determination Using a Pycnometer

-

Causality: This protocol precisely measures the mass of a known volume of the substance, allowing for the calculation of density (mass/volume).

-

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty pycnometer (m₁).

-

Water Measurement: Fill the pycnometer with deionized water at a constant, recorded temperature (e.g., 20 °C). Weigh the filled pycnometer (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty, clean, and thoroughly dry the pycnometer. Fill it with 2,2,5,5-Tetramethylmorpholine at the same constant temperature. Weigh the filled pycnometer (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density is calculated as (m₃ - m₁) / Volume.

-

-

Trustworthiness: Maintaining a constant temperature is critical as density is temperature-dependent. Using a calibrated analytical balance and a known volume pycnometer provides a highly accurate and self-validating measurement.

Synthesis and Applications in Drug Development

While specific synthesis routes for the 2,2,5,5-isomer are not detailed in the provided search results, general strategies for substituted morpholines often involve the cyclization of amino alcohols.[12][13] For instance, a plausible route could involve the reaction of a suitably protected 2-amino-2-methylpropan-1-ol derivative with a halogenated ether, followed by deprotection and cyclization. A method for preparing the related 2,2,6,6-tetramethylmorpholine involves reacting 2-methyloxetane with ammonia followed by cyclization with concentrated sulfuric acid.[14]

The true value of 2,2,5,5-Tetramethylmorpholine lies in its potential to modulate drug properties:

-

Metabolic Stability: The gem-dimethyl groups at the C2 and C5 positions can act as metabolic shields. These positions are often susceptible to enzymatic oxidation in simpler morpholine rings. By introducing steric hindrance, the tetramethyl substitution can block metabolic attack, potentially increasing the half-life of a drug.

-

Lipophilicity and Permeability: The addition of four methyl groups significantly increases the lipophilicity (LogP) of the morpholine scaffold. This can enhance permeability across biological membranes, including the blood-brain barrier, a desirable trait for CNS-targeting drugs.[1]

-

Receptor Binding: The rigid, chair-like conformation of the morpholine ring, combined with the specific steric profile of the methyl groups, can precisely orient other pharmacophoric elements for optimal interaction with a biological target.[2]

Safety and Handling

No specific safety data sheet (SDS) for 2,2,5,5-Tetramethylmorpholine was found. However, based on the parent morpholine compound and other alkylated amines, the following precautions are essential.[15][16][17]

-

Hazards: Assumed to be a flammable liquid and vapor.[16][18] Likely to be corrosive and may cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[15][16] All handling should be performed in a well-ventilated chemical fume hood.

-

Handling: Keep away from heat, sparks, and open flames.[15][18] Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[15][16]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking immediate medical attention.[15]

-

Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of water.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Conclusion

2,2,5,5-Tetramethylmorpholine is a compelling chemical scaffold for modern drug discovery. Its physicochemical properties, dominated by the increased lipophilicity and steric shielding from the four methyl groups, offer a distinct advantage over the parent morpholine ring for enhancing metabolic stability and modulating membrane permeability. While comprehensive experimental data remains to be published, this guide provides a robust framework of predicted properties, analytical methodologies, and safety considerations. By applying the rigorous experimental protocols outlined herein, researchers can unlock the full potential of this versatile building block, paving the way for the development of novel therapeutics with improved pharmacological profiles.

References

-

Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024-03-20). PMC. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

- A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (n.d.).

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020-01-21). PubMed. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). ResearchGate. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013-06-01). ResearchGate. [Link]

-

Multiplet shape in proton NMR of morpholines. (2016-07-29). Chemistry Stack Exchange. [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021-10-20). ResearchGate. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. guidechem.com [guidechem.com]

- 7. 3,3,5,5-Tetramethyl-morpholine | 19412-12-5 [chemicalbook.com]

- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,2,5,5-Tetramethylmorpholine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the morpholine scaffold stands out as a privileged structure, integral to a multitude of FDA-approved drugs and advanced molecular probes.[1] Its prevalence is not accidental but rather a consequence of the favorable physicochemical and metabolic properties it imparts to molecules. This guide provides a comprehensive technical overview of a unique derivative, 2,2,5,5-tetramethylmorpholine (CAS No. 19412-12-5), focusing on its synthesis, characterization, and potential applications, particularly as a sterically hindered non-nucleophilic base. Understanding the nuances of this building block can unlock new avenues in drug design and the synthesis of complex molecular architectures.

Core Identification and Physicochemical Properties

2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound distinguished by the presence of four methyl groups flanking the nitrogen and oxygen atoms of the morpholine ring. This substitution pattern confers significant steric hindrance around the basic nitrogen atom, a key feature influencing its reactivity and utility.

Table 1: Physicochemical Properties of 2,2,5,5-Tetramethylmorpholine

| Property | Value | Source |

| CAS Number | 19412-12-5 | Alfa Chemistry |

| Molecular Formula | C₈H₁₇NO | Alfa Chemistry |

| Molecular Weight | 143.23 g/mol | Alfa Chemistry |

| Boiling Point | 169 °C at 760 mmHg | Alfa Chemistry |

| Density | 0.84 g/cm³ | Alfa Chemistry |

| Flash Point | 63.5 °C | Alfa Chemistry |

Synthesis of 2,2,5,5-Tetramethylmorpholine: A Mechanistic Approach

The synthesis of substituted morpholines can be achieved through various strategies, with the intramolecular cyclization of amino alcohols being a common and effective method.[2] For 2,2,5,5-tetramethylmorpholine, a plausible and efficient synthetic route involves the acid-catalyzed cyclization of a suitably substituted diethanolamine derivative.

Conceptual Synthetic Pathway

The synthesis logically begins with the creation of a diol precursor bearing the requisite tetramethyl substitution pattern. This can be envisioned to cyclize under acidic conditions, where the protonated hydroxyl groups facilitate a nucleophilic attack by the amine to form the morpholine ring.

Caption: Conceptual workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2,2'-(tert-butylazanediyl)bis(2-methylpropan-1-ol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the precursor, 2,2'-(tert-butylazanediyl)bis(2-methylpropan-1-ol).

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask with constant stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Heating: After the addition is complete, heat the mixture to reflux for several hours to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain 2,2,5,5-tetramethylmorpholine.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst to protonate the hydroxyl groups, making them good leaving groups (water) and facilitating the intramolecular nucleophilic attack by the nitrogen atom.

-

Reflux: Provides the necessary activation energy for the dehydration and cyclization reaction.

-

Neutralization and Extraction: Essential for isolating the basic morpholine product from the acidic reaction mixture.

-

Vacuum Distillation: A standard method for purifying liquid organic compounds with relatively high boiling points.

Characterization and Analytical Data

The identity and purity of the synthesized 2,2,5,5-tetramethylmorpholine would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2,2,5,5-Tetramethylmorpholine

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlets) and the methylene protons of the morpholine ring (likely complex multiplets due to restricted rotation). The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms. |

| ¹³C NMR | Resonances for the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons of the morpholine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (143.23 g/mol ) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the methyl and methylene groups, C-N stretching, and C-O-C stretching bands characteristic of the morpholine ring. |

Applications in Research and Drug Development

The unique structural feature of 2,2,5,5-tetramethylmorpholine, its steric bulk around the nitrogen atom, makes it a valuable tool in organic synthesis, particularly as a non-nucleophilic base.

Sterically Hindered Non-Nucleophilic Base

In many organic reactions, a base is required to deprotonate a substrate without acting as a nucleophile and participating in unwanted side reactions. The four methyl groups in 2,2,5,5-tetramethylmorpholine effectively shield the nitrogen's lone pair of electrons, hindering its ability to attack electrophilic centers while still allowing it to abstract protons. This property is analogous to other well-known hindered bases like 2,2,6,6-tetramethylpiperidine (TMP).[4]

Caption: Steric shielding of the nitrogen in 2,2,5,5-tetramethylmorpholine.

Potential Applications as a Non-Nucleophilic Base:

-

Elimination Reactions: Promoting E2 reactions over S(_N)2 reactions.

-

Enolate Formation: Selective deprotonation of ketones, esters, and other carbonyl compounds to form specific enolates for subsequent alkylation or aldol reactions.

-

Deprotonation of Weakly Acidic Protons: In reactions where a mild, non-nucleophilic base is required.

Building Block in Medicinal Chemistry

The morpholine moiety is a well-established "privileged scaffold" in drug discovery, often improving the pharmacokinetic profile of drug candidates.[2] The introduction of the tetramethyl substitution pattern can offer several advantages:

-

Metabolic Stability: The methyl groups can block sites of potential metabolic oxidation, increasing the in vivo half-life of a drug molecule.

-

Modulation of Basicity and Lipophilicity: The alkyl groups can fine-tune the pKa and lipophilicity of the morpholine nitrogen, which can be crucial for receptor binding and cell permeability.

-

Conformational Rigidity: The steric bulk of the methyl groups can lock the morpholine ring into a specific conformation, which may be advantageous for binding to a biological target.

The introduction of sterically hindered groups can lead to more rigid transition states in catalytic reactions, resulting in better stereochemical control.[2][5] This principle can be applied to the design of chiral catalysts incorporating the 2,2,5,5-tetramethylmorpholine scaffold for asymmetric synthesis.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2,2,5,5-tetramethylmorpholine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

2,2,5,5-Tetramethylmorpholine is a valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. Its defining feature, the steric hindrance around the nitrogen atom, makes it a promising non-nucleophilic base and a unique scaffold for the design of novel therapeutic agents and catalysts. Further exploration of its reactivity and applications is warranted and holds the potential to contribute significantly to the advancement of drug discovery and chemical synthesis.

References

-

Bucci, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethylpiperidine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,2,6,6- tetramethyl morpholine. CN109928939A.

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process of producing morpholine from diethanolamine. US2777846A.

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 4. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

Spectroscopic Characterization of 2,2,5,5-Tetramethylmorpholine: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,2,5,5-tetramethylmorpholine. As a sterically hindered cyclic amine, understanding its unique spectral signature is crucial for its identification and characterization in research and drug development. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to provide a robust analytical framework.

Molecular Structure and its Spectroscopic Implications

2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound featuring a morpholine ring with gem-dimethyl groups at the C2 and C5 positions. This substitution pattern has profound effects on its physicochemical properties and, consequently, its spectroscopic behavior. The bulky tert-butyl-like groups lock the morpholine ring into a stable chair conformation, restricting its conformational flexibility. This rigidity simplifies the spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR), by reducing the complexity of the spectra. The presence of a nitrogen and an oxygen atom introduces polarity and specific vibrational modes, which are key identifiers in infrared (IR) spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for elucidating the hydrogen framework of a molecule. For 2,2,5,5-tetramethylmorpholine, the high degree of symmetry simplifies the expected spectrum.

Expected Chemical Shifts and Multiplicities:

Based on the molecular structure, two distinct proton environments are anticipated:

-

Methyl Protons (-CH₃): The twelve protons of the four methyl groups are chemically equivalent due to the symmetry of the molecule. These will give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 1.1-1.3 ppm . The integration of this peak will correspond to 12 protons.

-

Methylene Protons (-CH₂-): The four protons of the two methylene groups (C3 and C6) are also chemically equivalent. They are expected to produce a single singlet at approximately 2.5-2.7 ppm . The integration of this peak will represent 4 protons.

-

Amine Proton (-NH-): The single proton on the nitrogen atom will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, but it is typically expected in the range of 1.0-3.0 ppm .

Table 1: Predicted ¹H NMR Data for 2,2,5,5-Tetramethylmorpholine

| Chemical Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | 1.2 | Singlet | 12H |

| -CH₂-N- | 2.6 | Singlet | 4H |

| -NH- | 1.0 - 3.0 (variable) | Broad Singlet | 1H |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5,5-tetramethylmorpholine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides insight into the carbon skeleton of a molecule. The symmetry of 2,2,5,5-tetramethylmorpholine will also result in a simple ¹³C NMR spectrum.

Expected Chemical Shifts:

-

Methyl Carbons (-CH₃): The four methyl carbons are equivalent and will appear as a single peak in the upfield region, around 25-30 ppm .

-

Quaternary Carbons (-C(CH₃)₂): The two quaternary carbons (C2 and C5) are equivalent and will produce a signal in the range of 55-60 ppm .

-

Methylene Carbons (-CH₂-): The two methylene carbons (C3 and C6) are equivalent, and their signal is expected to be in the 45-50 ppm range.

Table 2: Predicted ¹³C NMR Data for 2,2,5,5-Tetramethylmorpholine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ | 28 |

| -C (CH₃)₂ | 58 |

| -C H₂- | 48 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Absorption Bands:

-

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. This peak is often broad.

-

C-H Stretch: Strong absorption bands from the stretching of C-H bonds in the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic absorption band for the C-O-C ether linkage is expected around 1100-1150 cm⁻¹ .

-

C-N Stretch: The C-N stretching vibration will likely appear as a medium intensity band in the 1020-1250 cm⁻¹ region.

-

CH₂ and CH₃ Bending: Various bending vibrations for the methylene and methyl groups will be observed in the fingerprint region (1350-1470 cm⁻¹ ).

Table 3: Predicted IR Absorption Frequencies for 2,2,5,5-Tetramethylmorpholine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch | 2850 - 3000 | Strong |

| C-O-C Stretch | 1100 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| CH₂/CH₃ Bending | 1350 - 1470 | Medium-Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₇NO = 143.23 g/mol ). This peak may be of low intensity due to the facile fragmentation of the molecule.

-

Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For 2,2,5,5-tetramethylmorpholine, this would lead to the loss of a methyl group (CH₃•) to form a stable iminium ion at m/z 128 . This is expected to be a major peak.

-

Loss of a Propene Fragment: Cleavage of the ring can lead to the loss of a propene molecule (C₃H₆) from the molecular ion, resulting in a fragment at m/z 101 .

Table 4: Predicted Key Mass Spectral Fragments for 2,2,5,5-Tetramethylmorpholine

| m/z | Proposed Fragment |

| 143 | [M]⁺ |

| 128 | [M - CH₃]⁺ |

| 101 | [M - C₃H₆]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

Visualization of Molecular Structure and Spectroscopic Workflow

To provide a clearer understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 2,2,5,5-Tetramethylmorpholine.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2,5,5-tetramethylmorpholine. The high symmetry of the molecule is expected to lead to simple and readily interpretable NMR spectra. The characteristic functional groups (amine, ether) will give rise to distinct signals in the IR spectrum, and the fragmentation pattern in mass spectrometry will be dominated by alpha-cleavage. While experimental data is currently scarce, this guide serves as a valuable resource for researchers and scientists in the identification and characterization of this and structurally similar compounds. The provided protocols are based on standard laboratory practices and can be readily adapted for experimental verification.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Morpholine. Retrieved from [Link]

An In-Depth Technical Guide to the Structural Elucidation of 2,2,5,5-Tetramethylmorpholine: NMR and Mass Spectrometry Analysis

Introduction

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of innovation. 2,2,5,5-Tetramethylmorpholine, a sterically hindered cyclic amine, presents a unique structural motif with potential applications in catalysis, materials science, and as a scaffold in medicinal chemistry. Its symmetrically substituted nature offers an intriguing case for spectroscopic analysis. This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to 2,2,5,5-tetramethylmorpholine, offering both predicted spectral features and the rationale behind them. As experimental spectra for this specific molecule are not widely available, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Conformation

2,2,5,5-Tetramethylmorpholine possesses a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms. The defining feature of this molecule is the presence of gem-dimethyl groups at the C2 and C5 positions. At room temperature, the morpholine ring typically undergoes rapid chair-to-chair interconversion.[1] This conformational flexibility has significant implications for the observed NMR spectra.

Caption: Molecular structure of 2,2,5,5-tetramethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,2,5,5-tetramethylmorpholine, both ¹H and ¹³C NMR will provide characteristic signals that confirm its unique structure.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum of 2,2,5,5-tetramethylmorpholine is expected to be relatively simple due to the molecule's high degree of symmetry.

-

Methyl Protons (C2-CH₃ and C5-CH₃): The four methyl groups are chemically equivalent due to the rapid chair-to-chair interconversion at room temperature. This equivalence will result in a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of these protons is anticipated to be in the upfield region, likely around 1.1-1.3 ppm . This upfield shift is a consequence of the shielding effect of the sp³ hybridized carbon atoms to which they are attached.

-

Methylene Protons (C3-H₂ and C6-H₂): The two methylene groups are also chemically equivalent. The protons within each methylene group (diastereotopic) would be rendered equivalent by the rapid ring flipping. Protons on C3 are adjacent to the nitrogen atom, while protons on C6 are adjacent to the oxygen atom. The electronegativity of oxygen is greater than that of nitrogen, leading to a greater deshielding effect on the adjacent protons. Therefore, the methylene protons at C6 are expected to resonate at a lower field (higher ppm value) than the methylene protons at C3.

-

C6-H₂ (adjacent to Oxygen): Predicted to appear as a singlet around 3.6-3.8 ppm .

-

C3-H₂ (adjacent to Nitrogen): Predicted to appear as a singlet around 2.7-2.9 ppm .

-

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the range of 1.5-3.0 ppm .

Table 1: Predicted ¹H NMR Data for 2,2,5,5-Tetramethylmorpholine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH₃, C5-CH₃ | 1.1 - 1.3 | Singlet | 12H |

| C3-H₂ | 2.7 - 2.9 | Singlet | 4H |

| C6-H₂ | 3.6 - 3.8 | Singlet | 4H |

| N-H | 1.5 - 3.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum of 2,2,5,5-tetramethylmorpholine is also expected to be simple, reflecting the molecule's symmetry.

-

Methyl Carbons (C2-CH₃ and C5-CH₃): The four equivalent methyl carbons will give rise to a single signal in the upfield region, predicted to be around 25-30 ppm .

-

Quaternary Carbons (C2 and C5): The two equivalent quaternary carbons bearing the gem-dimethyl groups will appear as a single signal. Due to the substitution, these carbons are expected to resonate in the range of 55-60 ppm .

-

Methylene Carbons (C3 and C6): The two methylene carbons are in different chemical environments.

-

C6 (adjacent to Oxygen): This carbon is deshielded by the electronegative oxygen atom and is predicted to have a chemical shift of approximately 65-70 ppm .

-

C3 (adjacent to Nitrogen): This carbon is less deshielded than C6 and is expected to resonate around 45-50 ppm .

-

Table 2: Predicted ¹³C NMR Data for 2,2,5,5-Tetramethylmorpholine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃, C5-CH₃ | 25 - 30 |

| C3, C5 | 45 - 50 |

| C2, C5 | 55 - 60 |

| C6 | 65 - 70 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2,2,5,5-tetramethylmorpholine (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol .

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z 143 . The intensity of this peak may be variable, as sterically hindered molecules can sometimes undergo facile fragmentation.

-

Fragmentation Pathways: The fragmentation of the 2,2,5,5-tetramethylmorpholine molecular ion will be driven by the presence of the heteroatoms and the quaternary carbons.

-

Loss of a Methyl Group: A common fragmentation pathway for compounds with tert-butyl-like groups is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a prominent peak at m/z 128 (143 - 15).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom (alpha-cleavage) is a characteristic fragmentation for amines and ethers.

-

Cleavage between C2 and C3 would lead to the formation of a resonance-stabilized ion.

-

Cleavage of the C5-C6 bond would also result in characteristic fragments.

-

-

Ring Opening and Further Fragmentation: The morpholine ring can undergo ring-opening followed by further fragmentation, leading to a complex pattern of smaller ions.

-

Caption: Predicted major fragmentation pathway for 2,2,5,5-tetramethylmorpholine in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments for 2,2,5,5-Tetramethylmorpholine

| m/z | Predicted Fragment |

| 143 | [C₈H₁₇NO]⁺ (Molecular Ion) |

| 128 | [C₇H₁₄NO]⁺ (Loss of •CH₃) |

Experimental Protocols

To obtain high-quality NMR and MS data for 2,2,5,5-tetramethylmorpholine, the following experimental protocols are recommended.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,2,5,5-tetramethylmorpholine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.[2]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[3]

-

Tune and match the probe for the specific solvent and nucleus being observed.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-defined peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a 1D proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of 2,2,5,5-tetramethylmorpholine in a volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low ppm to ppb range, depending on the instrument's sensitivity.

-

-

Instrument Setup (EI-MS):

-

Use a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds or a direct insertion probe.

-

Set the ion source temperature and electron energy (typically 70 eV for EI).

-

Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).

-

-

Data Acquisition:

-

Inject the sample into the instrument.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 2,2,5,5-tetramethylmorpholine. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected chemical shifts, multiplicities, and fragmentation patterns. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data for this and other novel compounds. The structural insights gained from these analytical techniques are paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PubMed Central. Available at: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. Available at: [Link]

-

Morpholine. NIST WebBook. Available at: [Link]

-

Cross-Linked Poly-4-Acrylomorpholine: A Flexible and Reversibly Compressible Aligning Gel for Anisotropic NMR Analysis of Peptides and Small Molecules in Water. PubMed. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products [mdpi.com]

An In-depth Technical Guide to the Structure of 2,2,5,5-Tetramethylmorpholine

A Note on the Availability of Data: Information on 2,2,5,5-tetramethylmorpholine in publicly accessible scientific literature is limited. This guide, therefore, presents a comprehensive analysis based on established principles of organic chemistry, spectroscopic theory, and comparative data from analogous molecular structures. The content herein is intended to serve as a predictive and theoretical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Sterically Hindered Morpholines

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including its typical water solubility and metabolic stability. The introduction of bulky substituents, such as methyl groups, onto the morpholine ring creates sterically hindered amines. These modifications can profoundly influence a molecule's pharmacological profile by modulating its binding to biological targets, enhancing metabolic stability, and improving solubility.[1] 2,2,5,5-Tetramethylmorpholine represents a unique, symmetrically substituted, sterically hindered morpholine. Understanding its structure is pivotal for harnessing its potential in the design of novel therapeutics and specialized chemical reagents.

Molecular Structure and Conformational Analysis

The structure of 2,2,5,5-tetramethylmorpholine is characterized by a six-membered heterocyclic ring containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. The defining feature is the presence of gem-dimethyl groups at both the C2 and C5 positions.

Caption: A conceptual workflow for the synthesis of 2,2,5,5-Tetramethylmorpholine.

Experimental Protocol Considerations:

-

N-Alkylation: The reaction of 2-amino-2-methyl-1-propanol with a suitable electrophile, such as a protected 2-halo-2-methylpropanal or a related epoxide, would be the initial step to build the carbon skeleton. [2]Careful control of stoichiometry and reaction conditions would be crucial to favor the desired dialkylation product.

-

Cyclization: The resulting intermediate, a substituted diethanolamine, would then undergo an acid-catalyzed intramolecular dehydration to form the morpholine ring. Strong acids like sulfuric or hydrochloric acid at elevated temperatures are typically employed for this transformation. [3]The steric hindrance of the gem-dimethyl groups would likely necessitate forcing reaction conditions.

Predicted Spectroscopic Signature

The structural features of 2,2,5,5-tetramethylmorpholine would give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |